molecular formula C6H10FNO2 B8690941 2-Fluoro-N,N-dimethyl-3-oxobutanamide CAS No. 202921-55-9

2-Fluoro-N,N-dimethyl-3-oxobutanamide

Cat. No. B8690941
Key on ui cas rn: 202921-55-9
M. Wt: 147.15 g/mol
InChI Key: OBBPTJNDUMTIOT-UHFFFAOYSA-N
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Patent
US09394324B2

Procedure details

0.2 mol (25 ml) of ethyl 2-fluoroacetoacetat and 107 ml 33% dimethylamine in ethanol (0.6 mol dimethylamine) were stirred for 3 h at 70° C. The reaction mixture was evaporated to dryness and 27 g of crude product chromatographed over 350 g silica gel with ethyl acetate/methanol 9/1. 13.4 g of the title compound were obtained.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([C:8]([CH3:10])=[O:9])[C:3](OCC)=[O:4].C(O)C.[CH3:14][NH:15][CH3:16]>>[F:1][CH:2]([C:8](=[O:9])[CH3:10])[C:3]([N:15]([CH3:16])[CH3:14])=[O:4]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)OCC)C(=O)C
Name
Quantity
0.6 mol
Type
reactant
Smiles
C(C)O
Name
Quantity
107 mL
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness and 27 g of crude product
CUSTOM
Type
CUSTOM
Details
chromatographed over 350 g silica gel with ethyl acetate/methanol 9/1

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)N(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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